tert-Butyl (S)-3-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TERT-BUTYL (3S)-3-(HYDROXYMETHYL)-2-AZASPIRO[44]NONANE-2-CARBOXYLATE is a heterocyclic compound with a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL (3S)-3-(HYDROXYMETHYL)-2-AZASPIRO[4.4]NONANE-2-CARBOXYLATE typically involves the reaction of tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate with appropriate reagents under controlled conditions. The reaction conditions often include maintaining an inert atmosphere and specific temperature ranges to ensure the stability and purity of the product .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The production process involves stringent quality control measures to ensure the compound’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
TERT-BUTYL (3S)-3-(HYDROXYMETHYL)-2-AZASPIRO[4.4]NONANE-2-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
TERT-BUTYL (3S)-3-(HYDROXYMETHYL)-2-AZASPIRO[4.4]NONANE-2-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of TERT-BUTYL (3S)-3-(HYDROXYMETHYL)-2-AZASPIRO[4.4]NONANE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biochemical effects, which are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 2,7-Diazaspiro[4.4]nonane-2-carboxylic acid, 1,1-dimethylethyl ester
- tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate
Uniqueness
TERT-BUTYL (3S)-3-(HYDROXYMETHYL)-2-AZASPIRO[4.4]NONANE-2-CARBOXYLATE is unique due to its specific spiro structure and the presence of both tert-butyl and hydroxymethyl groups.
Properties
Molecular Formula |
C14H25NO3 |
---|---|
Molecular Weight |
255.35 g/mol |
IUPAC Name |
tert-butyl (3S)-3-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate |
InChI |
InChI=1S/C14H25NO3/c1-13(2,3)18-12(17)15-10-14(6-4-5-7-14)8-11(15)9-16/h11,16H,4-10H2,1-3H3/t11-/m0/s1 |
InChI Key |
NMPOGDKGTNJSBC-NSHDSACASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC2(CCCC2)C[C@H]1CO |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CCCC2)CC1CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.